4-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid
Description
4-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide-functionalized benzoic acid derivative. Its structure comprises a benzoic acid core linked via a sulfonamide group to a substituted phenyl ring bearing a 3-methyl and 4-propoxy group. Sulfonamide derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
4-[(3-methyl-4-propoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-10-23-16-9-8-15(11-12(16)2)24(21,22)18-14-6-4-13(5-7-14)17(19)20/h4-9,11,18H,3,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFUBDIZXCVVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 3-methyl-4-propoxybenzenesulfonamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amine is then acylated with 4-chlorobenzoic acid in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The propoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares key structural and physicochemical properties of 4-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid with analogous sulfonamide-benzoic acid derivatives:
Key Observations:
- Substituent Effects : The target compound’s 4-propoxy group introduces steric bulk and hydrophobicity compared to smaller substituents like methoxy () or methyl (). This may reduce aqueous solubility but enhance membrane permeability.
- Molecular Weight : The target compound has a higher molecular weight (363.43 g/mol) than simpler derivatives (e.g., 291.32 g/mol for the 4-methylphenyl analog ), which could influence pharmacokinetic properties like absorption and distribution.
Spectroscopic Characterization
- 13C-NMR Data : The target compound’s carbonyl (C=O) and aromatic carbons would resonate near δ 169–170 ppm and δ 120–145 ppm, respectively, based on analogs like C₁₃H₂₀N₄O₃S·H₂O (δ 169.54 ppm for CO ).
- UV-Vis Spectroscopy : Derivatives with extended conjugation (e.g., bromophenyl ) show absorption maxima shifted to longer wavelengths compared to alkyl-substituted analogs.
Biological Activity
4-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, structurally related to para-aminobenzoic acid (PABA), exhibits various pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. Understanding its biological activity is essential for exploring its therapeutic potential.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways. Similar to other sulfonamide compounds, it may exert its effects by competing with PABA for the active site of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This competitive inhibition leads to bacteriostasis, disrupting the synthesis of nucleic acids and proteins essential for bacterial growth and replication .
Antibacterial Activity
Research has shown that sulfonamide derivatives, including this compound, possess significant antibacterial properties. They inhibit the growth of various bacterial strains by interfering with folate metabolism. For instance, studies indicate that the effectiveness of these compounds correlates with their ability to mimic PABA, thus blocking the enzymatic pathway necessary for bacterial survival .
Antifungal Activity
In addition to antibacterial effects, this compound has been investigated for antifungal properties. Its structural similarity to known antifungal agents suggests potential efficacy against fungal pathogens by disrupting their metabolic pathways .
Anti-inflammatory Properties
The compound's anti-inflammatory activity may be linked to its ability to inhibit certain enzymes involved in inflammatory processes. Preliminary studies suggest that it could modulate cytokine production and reduce inflammatory responses in cellular models .
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial activity of various sulfonamide derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
- Antifungal Testing : The compound was tested against Candida albicans and showed promising antifungal activity, with MIC values indicating effective inhibition at lower concentrations compared to control agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
